3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, including the formation of the bicyclic core, introduction of the sulfonyl and carboxamide groups, and the attachment of the dichlorophenyl moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization might be employed.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide might be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as acting as an inhibitor or modulator of specific biological pathways. Its structure suggests it might have applications in treating diseases or conditions related to its molecular targets.
Industry
In industrial applications, this compound might be used in the development of new materials, catalysts, or other chemical products. Its unique properties could make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. Pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide include other bicyclic amides, sulfonyl-containing compounds, and dichlorophenyl derivatives.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which might confer unique biological activity or chemical reactivity. Comparing its properties with similar compounds can highlight its potential advantages or limitations in various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3S/c21-18-9-6-13(10-19(18)22)23-20(25)24-14-7-8-15(24)12-17(11-14)28(26,27)16-4-2-1-3-5-16/h1-6,9-10,14-15,17H,7-8,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGLQGAKKOHUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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